Cloretazine

概要

説明

準備方法

ラロムスチンとその活性代謝物の存在を判定するため、合成経路では通常、タンデム質量分析検出による液体クロマトグラフィーが使用されます . ラロムスチンは、-10〜-30°Cの温度を維持し、乾燥状態に保ち、光を避けて冷凍庫に保管します .

化学反応解析

ラロムスチンは、アルキル化とクロロエチル化を含むさまざまな化学反応を受けます . ラロムスチンは、DNAのグアニン残基のO6位を標的とするクロロエチル化剤を放出し、鎖間DNA架橋を引き起こします . これらの架橋は修復が難しく、細胞に毒性があります . これらの反応に使用される一般的な試薬には、水中の酢酸アンモニウムとアセトニトリル:メタノール(50:50、v / v)があります . これらの反応から生成される主な生成物は、DNA架橋とメチルイソシアネートです .

科学研究の応用

ラロムスチンは、さまざまな癌の治療における可能性について、広く研究されてきました。 ラロムスチンは、以前治療を受けていない高リスクの急性骨髄性白血病の高齢患者に、著しい効果を示しました . ラロムスチンは、脳腫瘍、大腸癌、肺癌、骨髄異形成症候群の治療にも研究されています . 前臨床研究では、ラロムスチンは、他のアルキル化剤に抵抗性のある細胞株を含む、幅広い抗癌活性を示しました . さらに、ラロムスチンは、臨床試験で、シタラビンなどの他の抗癌剤と組み合わされてきました .

化学反応の分析

Laromustine undergoes various chemical reactions, including alkylation and chloroethylation . The compound releases a chloroethylating agent that targets the O6 position of guanine residues in DNA, resulting in interstrand DNA cross-links . These cross-links are difficult to repair and are toxic to cells . Common reagents used in these reactions include ammonium acetate in water and acetonitrile:methanol (50:50, v/v) . The major products formed from these reactions are DNA cross-links and methyl isocyanate .

科学的研究の応用

Laromustine has been extensively studied for its potential in treating various cancers. It has shown significant activity in older patients with previously untreated poor-risk acute myeloid leukemia . The compound has also been investigated for its use in treating brain cancer, colorectal cancer, lung cancer, and myelodysplastic syndrome . In preclinical studies, laromustine has demonstrated a broad spectrum of anticancer activity, including activity in cell lines resistant to other alkylating agents . Additionally, laromustine has been combined with other anticancer agents such as cytarabine in clinical trials .

作用機序

ラロムスチンは、血流に入ると、クロロエチル化剤を放出してDNAを損傷させることで作用します . この剤は、グアニン残基のO6位をクロロエチル化し、鎖間DNA架橋をもたらします . これらの架橋は修復が難しく、細胞に毒性があります . ラロムスチンは、メチルイソシアネートも放出し、これはクロロエチル化剤に曝露された細胞株におけるDNA架橋形成とアポトーシスを促進します . 含まれる分子標的と経路には、DNA修復タンパク質O6-アルキルグアニン転移酵素があります .

類似の化合物との比較

ラロムスチンは、スルホニルヒドラジン系のアルキル化剤に属し、カルムスチン、ロムスチン、ストレプトゾシンなどの他の化合物と類似しています . ラロムスチンは、クロロエチル化剤とメチルイソシアネートの両方を放出する能力がユニークであり、これが抗腫瘍活性に貢献しています . 他のアルキル化剤とは異なり、ラロムスチンは、他のアルキル化剤に抵抗性のある細胞株に著しい効果を示しました . このことは、ラロムスチンが、特に他の治療に反応しない患者における、さまざまな癌の治療のための有望な候補であることを示唆しています .

類似化合物との比較

Laromustine belongs to the sulfonylhydrazine class of alkylating agents and is similar to other compounds such as carmustine, lomustine, and streptozocin . laromustine is unique in its ability to release both a chloroethylating agent and methyl isocyanate, which contribute to its antitumor activity . Unlike other alkylating agents, laromustine has shown significant activity in cell lines resistant to other alkylating agents . This makes it a promising candidate for the treatment of various cancers, particularly in patients who do not respond to other treatments .

特性

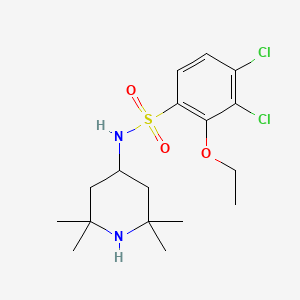

IUPAC Name |

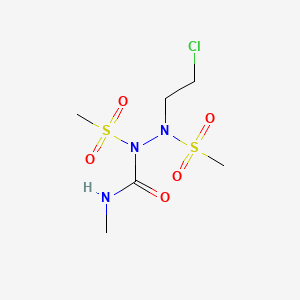

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCULFYROUOVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169614 | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

VNP40101M is a small molecule that works by damaging DNA. It releases the DNA chloroethylating agent 90CE after entering the blood stream. 90CE chloroethylates the O6 position of guanine residues, ultimately resulting in an interstrand DNA cross-link. Interstrand DNA cross-links are difficult to repair and are toxic to cells. VNP40101M demonstrates a broad spectrum of anticancer activity in preclinical studies, including activity in selected cell lines resistant to other alkylating agents such as BCNU, cyclophosphamide and melphalan. In preclinical studies, Cloretazine (VNP40101M) has been combined with other anticancer agents such as cytarabine (Ara-C). In addition, Cloretazine (VNP40101M) or its metabolite, has been shown to be capable of crossing the blood brain barrier in preclinical models. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

173424-77-6 | |

| Record name | Laromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173424-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloretazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)

![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)